Didodecyl Sulfoxide

Beschreibung

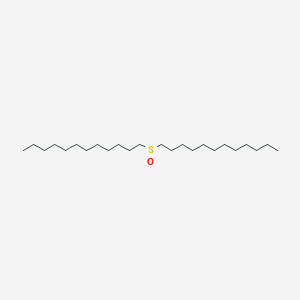

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-dodecylsulfinyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50OS/c1-3-5-7-9-11-13-15-17-19-21-23-26(25)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKDFFVFMXTDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176071 | |

| Record name | 1,1'-Sulphinylbisdodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-96-9 | |

| Record name | Dodecyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Sulphinylbisdodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Sulphinylbisdodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphinylbisdodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didodecyl Sulfoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U5EMC3SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Didodecyl Sulfoxide

Controlled Oxidation of Didodecyl Sulfide (B99878) Precursors

The most direct route to didodecyl sulfoxide (B87167) involves the oxidation of didodecyl sulfide. The key challenge in this process is to control the oxidation state of the sulfur atom, preventing the formation of the sulfone byproduct. thieme-connect.de

Catalytic systems offer efficient and selective pathways for the oxidation of sulfides. These methods often utilize a catalytic amount of a substance to activate a stoichiometric oxidant, leading to the desired sulfoxide under mild conditions.

Transition metal complexes are widely employed as catalysts for the selective oxidation of sulfides, often using environmentally benign oxidants like hydrogen peroxide or molecular oxygen. rsc.org Metals such as vanadium, titanium, manganese, and iron have proven effective in these transformations. rsc.orgresearchgate.net

Vanadium Catalysis: Vanadium complexes, such as those derived from Schiff bases or [VO(acac)2], are known to catalyze the oxidation of sulfides with hydrogen peroxide. Current time information in Bangalore, IN.organic-chemistry.org These systems are highly active, and the reaction mechanism is believed to involve the formation of a vanadium-peroxo species that acts as the active oxidant. beilstein-journals.org While specific data for didodecyl sulfide is limited, these catalysts have shown high efficiency for the oxidation of various aliphatic and aromatic sulfides. Current time information in Bangalore, IN.

Titanium Catalysis: Titanium complexes, particularly those involving chiral ligands like diethyl tartrate (DET), have been extensively studied for asymmetric sulfoxidation. researchgate.net For the synthesis of achiral sulfoxides like didodecyl sulfoxide, simpler titanium catalysts such as titanium(IV) isopropoxide can be used. An air and moisture tolerant complex of Ti(IV) with a C3-symmetric triphenolate amine ligand has been shown to efficiently catalyze sulfoxidation at room temperature using aqueous hydrogen peroxide. beilstein-journals.org

Manganese Catalysis: Manganese complexes, including those with porphyrin or Schiff base ligands, are effective for sulfide oxidation using hydrogen peroxide. thieme-connect.de These catalysts are attractive due to the low cost and low toxicity of manganese. rsc.org Manganese porphyrins, in particular, can act as effective molecular electrocatalysts for the selective oxidation of thioethers to sulfoxides. beilstein-journals.org

Iron Catalysis: Iron catalysts are advantageous due to their low cost and environmental friendliness. Readily available iron compounds like Fe(acac)2 can catalyze the selective oxidation of both aromatic and aliphatic sulfides to their corresponding sulfoxides with molecular oxygen, particularly in solvents like polyethylene (B3416737) glycol (PEG). researchgate.net Iron-catalyzed systems using hydrogen peroxide have also been developed, affording sulfoxides in good yields. google.com

| Catalyst System | Oxidant | Substrate (Analogue) | Solvent | Temp. (°C) | Yield (%) | Selectivity (Sulfoxide:Sulfone) | Citation |

| Fe(acac)₂ | O₂ | Generic Aliphatic Sulfide | PEG | 100 | >99 (Conversion) | 94:6 | researchgate.net |

| Mn(III) Schiff-base | H₂O₂ | Generic Symmetrical Sulfide | Acetic Acid | RT | Good to Excellent | High | thieme-connect.de |

| Ti(IV)-triphenolate amine | aq. H₂O₂ | Generic Sulfide | Not specified | RT | High | High | beilstein-journals.org |

| Vanadium-Salan | H₂O₂ | Generic Sulfide | Not specified | Not specified | Good | High | jchemrev.comresearchgate.net |

Organocatalysis provides a metal-free alternative for sulfide oxidation, reducing concerns about toxic metal contamination in the final product. uni-giessen.de These methods typically involve the use of small organic molecules to activate a benign oxidant.

One notable approach involves the use of ketones, such as 2,2,2-trifluoroacetophenone, as catalysts in the presence of hydrogen peroxide. organic-chemistry.org The ketone reacts with the peroxide to form a more reactive peroxy intermediate, which then oxidizes the sulfide. The selectivity of the reaction towards the sulfoxide or sulfone can be controlled by adjusting the reaction conditions. organic-chemistry.org Another metal-free approach utilizes quinoid catalysts, which can promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using molecular oxygen as the terminal oxidant at room temperature. beilstein-journals.org

| Organocatalyst | Oxidant | Substrate (Analogue) | Conditions | Yield (%) | Citation |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Generic Sulfide | Controlled conditions | Highly efficient | organic-chemistry.org |

| 1-HexylKuQuinone | O₂ | Generic Thioether | Light, RT, HFIP | High | beilstein-journals.org |

Direct oxidation of didodecyl sulfide can also be achieved without the use of a catalyst, typically by employing specific peroxide-based or halogen-mediated reagents.

Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water. mdpi.com A highly selective and simple procedure for the oxidation of various organic sulfides to their corresponding sulfoxides involves the use of 30% hydrogen peroxide in glacial acetic acid at room temperature. mdpi.comsemanticscholar.org This method has been shown to be effective for a range of sulfides, including those with functional groups that might be sensitive to other oxidants, and generally provides excellent yields (90-99%). mdpi.com For long-chain aliphatic sulfides like didodecyl sulfide, this approach offers a clean and efficient pathway. The direct photooxidation of didodecyl sulfide in methanol (B129727) has also been reported to proceed quantitatively to the sulfoxide. thieme-connect.de

| Oxidant System | Substrate | Solvent | Conditions | Yield (%) | Citation |

| 30% H₂O₂ / Acetic Acid | Generic Sulfides | Acetic Acid | Room Temp. | 90-99 | mdpi.com |

| Urea-Hydrogen Peroxide (1.5 equiv) | Thioglycosides (Analogue) | Acetic Acid | 60 °C | High | beilstein-journals.org |

| Direct Photooxidation | Didodecyl Sulfide | Methanol | UV light | Quantitative | thieme-connect.de |

Halogen-based reagents can effectively oxidize sulfides to sulfoxides. Organic sulfides are known to react with molecular halogens to form halosulfonium salts, which can then hydrolyze to yield sulfoxides. jchemrev.com However, this can lead to byproducts. jchemrev.com

A more controlled approach utilizes N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.netbeilstein-journals.org These reagents are stable, easy to handle, and act as mild oxidants. researchgate.net The reaction of a sulfide with an N-halosuccinimide can lead to the formation of the corresponding sulfoxide. While specific protocols for didodecyl sulfide are not extensively detailed in readily available literature, NXS reagents have been successfully used for the oxidation of various other sulfides. beilstein-journals.org Another approach involves the use of (diacetoxyiodo)benzene (B116549) supported on alumina (B75360), which has been shown to oxidize long-chain aliphatic sulfides to sulfoxides in high yields (80–90%) under solvent-free microwave irradiation. thieme-connect.de

| Reagent | Substrate (Analogue) | Conditions | Yield (%) | Citation |

| (Diacetoxyiodo)benzene / Alumina | Long-chain Aliphatic Sulfides | Microwave, solvent-free | 80-90 | thieme-connect.de |

| N-Chlorosuccinimide (NCS) | Generic Sulfides / Sulfinamides | Room Temperature | Good to Excellent | beilstein-journals.org |

Stereoselective Synthesis Approaches for Optically Active this compound

Enantioselective Oxidation of Sulfides

The most direct route to chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide. In the case of this compound, this would involve the oxidation of didodecyl sulfide. A variety of catalytic systems have been developed for this purpose, often employing a metal catalyst in conjunction with a chiral ligand and an oxidant.

One of the well-established methods involves the use of titanium-based catalysts. The Kagan-Modena protocol, which utilizes a titanium(IV) isopropoxide/diethyl tartrate complex, has been successfully applied to the asymmetric oxidation of various sulfides. rsc.org While this system is highly effective for aryl alkyl sulfides, its application to dialkyl sulfides can sometimes result in lower enantioselectivity. rsc.org Modifications to this protocol, such as the use of cumene (B47948) hydroperoxide as the oxidant, have been shown to improve enantiomeric excess (ee) for some substrates. jchemrev.com

Vanadium complexes with chiral Schiff base ligands have also emerged as effective catalysts for the enantioselective oxidation of sulfides using hydrogen peroxide as the oxidant. kyoto-u.ac.jp Furthermore, bacterial cyclohexanone (B45756) monooxygenases have demonstrated high enantioselectivities in the sulfoxidation of various sulfides, including dialkyl sulfides, presenting a biocatalytic route to chiral sulfoxides. nih.govrsc.org The use of enzymes like chloroperoxidase has also been shown to catalyze the oxidation of sulfides to produce sulfoxides with high enantiomeric excess. nih.gov

Another approach involves the use of chiral oxaziridines as stoichiometric chiral oxidizing agents. These reagents can deliver an oxygen atom to the sulfide in a stereocontrolled manner, leading to the formation of optically active sulfoxides. researchgate.net

Table 1: Representative Catalytic Systems for Enantioselective Sulfide Oxidation

| Catalyst System | Oxidant | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ti(OiPr)₄ / (+)-DET | t-BuOOH | Aryl alkyl sulfides | Up to >95% | rsc.org |

| Vanadium-salan complex | H₂O₂ | Aryl alkyl sulfides | High | acs.org |

| Bacterial Cyclohexanone Monooxygenase | O₂/NADPH | Dialkyl sulfides | High | nih.govrsc.org |

| Chiral Platinum Diphosphine Complex | H₂O₂ | Prochiral aryl alkyl sulfides | Up to 88% | kyoto-u.ac.jp |

| Chloroperoxidase | tert-Butyl hydroperoxide | Various sulfides | Up to 92% (R) | nih.gov |

This table presents general examples of enantioselective sulfide oxidation; specific results for didodecyl sulfide may vary.

Diastereoselective Synthesis Methods

Diastereoselective synthesis provides an alternative route to optically active sulfoxides. This approach typically involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A classic and widely used method is the Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard or organolithium reagent. nih.govthieme-connect.com This reaction proceeds with inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide. While originally developed for aryl alkyl sulfoxides, the principles can be extended to the synthesis of dialkyl sulfoxides. ontosight.ai The challenge for symmetrical dialkyl sulfoxides like this compound lies in the sequential introduction of two identical alkyl groups, which would typically be approached through a different synthetic design.

Modern variations of this approach utilize other chiral auxiliaries, such as those derived from carbohydrates or amino alcohols, to prepare chiral sulfinate esters. nih.govthieme-connect.comresearchgate.net These chiral sulfinates can then be reacted with organometallic reagents to produce the desired chiral sulfoxides. The choice of chiral auxiliary can significantly influence the diastereoselectivity of the reaction. researchgate.net For instance, diacetone-d-glucose (B1670380) has been identified as a particularly effective chiral auxiliary for the preparation of sulfinates. nih.gov

Chiral sulfoxide-directed C-H functionalization has also emerged as a powerful tool. In this strategy, a chiral sulfoxide group within a molecule directs a metal catalyst to functionalize a specific C-H bond in a diastereoselective manner. rsc.org

Table 2: Chiral Auxiliaries in Diastereoselective Sulfoxide Synthesis

| Chiral Auxiliary | Precursor | Reagent | Key Feature | Reference |

| (-)-Menthol | Toluene sulfinyl chloride | Grignard reagent | Classic Andersen synthesis, high stereoselectivity | ontosight.ainih.govthieme-connect.com |

| Diacetone-d-glucose | Sulfinyl chloride | Organometallic reagent | Carbohydrate-derived, commercially available | nih.gov |

| Amino indanol | - | - | Modular synthesis of sulfinamide auxiliaries | ontosight.ai |

| Chiral N-alkyloxaziridines | Sulfide | ZnCl₂ | Lewis acid-mediated oxygen transfer | kyoto-u.ac.jp |

This table provides examples of chiral auxiliaries and their general application in sulfoxide synthesis.

Carbon-Sulfur Bond Construction Strategies for this compound Derivatives

The formation of the carbon-sulfur bonds is a fundamental step in the synthesis of this compound, which is typically prepared by the oxidation of the corresponding didodecyl sulfide. Therefore, strategies for C-S bond formation are critical.

Formation of Sulfoxide Moiety via Novel Coupling Reactions

While the direct formation of a sulfoxide via a coupling reaction is less common than the oxidation of a pre-formed sulfide, some methods have been developed. For instance, transition-metal-free arylation of β-sulfinyl esters with diaryliodonium salts can produce a range of S,S-diaryl and S-alkyl S-aryl sulfoxides. organic-chemistry.org Another approach involves the reaction of arylsulfinic acids with dimethoxybenzenes mediated by BF₃ to form diaryl sulfoxides. organic-chemistry.org

More commonly, the sulfoxide is formed after the initial C-S bond construction. Cross-coupling reactions have become a powerful tool for forming C-S bonds. While many of these reactions have focused on aryl sulfides, the principles are applicable to the synthesis of dialkyl sulfides. For example, nickel-catalyzed cross-coupling of aryl and alkenyl triflates with alkyl thiols provides a route to thioethers. nih.gov

Strategies Involving Non-Halide Substrates

To align with the principles of green chemistry and to expand the scope of C-S bond formation, significant research has focused on the use of non-halide substrates. These methods avoid the use of potentially toxic and environmentally harmful organohalides.

One such strategy is the decarboxylative C-S cross-coupling, where aryl carboxylic acids are coupled with thiols or disulfides. epo.org This approach offers a convenient route to aryl sulfides without the need for halide precursors. epo.org

Another important strategy is the direct C-H sulfenylation, which is an atom-economical method for synthesizing sulfides from simple arenes or alkanes. organic-chemistry.org For the synthesis of didodecyl sulfide, this could theoretically involve the direct reaction of dodecane (B42187) with a sulfur-containing reagent, although controlling regioselectivity would be a significant challenge.

Dehydrative coupling reactions have also been developed. For example, 2-(hydroxymethyl)phenols can be coupled with thiols in the presence of iodine at room temperature. organic-chemistry.org Notably, this method is compatible with long-chain aliphatic thiols, which can afford the corresponding sulfides in good yields on a gram scale. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfoxides aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents and oxidants, the development of reusable catalysts, and the improvement of atom economy.

The oxidation of sulfides to sulfoxides is a key reaction where green chemistry principles can be applied. The use of hydrogen peroxide (H₂O₂) as an oxidant is highly desirable as its only byproduct is water. jchemrev.comthieme-connect.com Various catalytic systems have been developed to facilitate the selective oxidation of sulfides with H₂O₂ while minimizing over-oxidation to the corresponding sulfone. rsc.org For example, a dendrimeric phosphomolybdate hybrid has been used as a recyclable catalyst for the selective oxidation of sulfides to sulfoxides or sulfones using H₂O₂ in ethanol. thieme-connect.com

Electrochemical methods also offer a green alternative for sulfide oxidation. organic-chemistry.org These methods use electricity as a "traceless" oxidant, avoiding the need for chemical oxidizing agents and often proceeding under mild conditions. organic-chemistry.org Scalable electrochemical oxidation of sulfides to sulfoxides has been demonstrated using mixed acetone/water as a green solvent system. organic-chemistry.org

The use of odorless reagents is another important aspect of green chemistry, particularly relevant in sulfur chemistry where many compounds are malodorous. For instance, dodecyl methyl sulfide has been developed as an odorless alternative to dimethyl sulfide in Swern and Corey-Kim oxidations, and its corresponding sulfoxide, dodecyl methyl sulfoxide, has been used in an odorless Swern oxidation protocol. arkat-usa.org

Furthermore, performing reactions in water or under solvent-free conditions significantly enhances the green credentials of a synthetic process. conicet.gov.ar The oxidation of sulfides has been successfully carried out in water using hypervalent iodine reagents, sometimes in the presence of a surfactant to facilitate the reaction. conicet.gov.ar

Table 3: Green Chemistry Approaches in Sulfoxide Synthesis

| Green Principle | Method/Reagent | Advantage | Reference |

| Green Oxidant | Hydrogen Peroxide (H₂O₂) | Water is the only byproduct | jchemrev.comthieme-connect.com |

| Green Solvent | Water, Ethanol | Reduced environmental impact | thieme-connect.comconicet.gov.ar |

| Recyclable Catalyst | Dendrimeric Phosphomolybdate Hybrid | Catalyst can be recovered and reused | thieme-connect.com |

| Electrochemical Synthesis | Anodic Oxidation | Avoids chemical oxidants | organic-chemistry.org |

| Odorless Reagents | Dodecyl methyl sulfide/sulfoxide | Improves laboratory safety and environment | arkat-usa.org |

| Solvent-Free Conditions | - | Reduces solvent waste |

This table highlights general green chemistry strategies applicable to the synthesis of this compound.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing pollution, lowering costs, and simplifying experimental procedures. While specific studies on the solvent-free synthesis of this compound are not prevalent, established methods for other sulfoxides provide a clear precedent.

One prominent method involves the reaction of arenes with thionyl chloride in the presence of a Lewis acid like aluminum chloride or ferric chloride supported on silica (B1680970) gel. ijcce.ac.irresearchgate.net This approach, developed for diaryl sulfoxides, demonstrates the feasibility of synthesizing sulfoxides without a solvent, achieving good yields in drastically reduced reaction times. researchgate.net The application of this Friedel-Crafts type reaction could potentially be adapted for long-chain alkyl compounds.

Another effective solvent-free technique is the oxidation of sulfides using 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC). This method is noted for its excellent yields, short reaction times, and high chemoselectivity under solvent-free conditions. organic-chemistry.org Furthermore, the use of urea-hydrogen peroxide (UHP) as a stable, solid oxidant allows for the efficient oxidation of various organic molecules, including sulfides to sulfoxides and sulfones, in solid-state reactions. organic-chemistry.org These established solvent-free protocols offer viable pathways for the environmentally benign synthesis of this compound from didodecyl sulfide.

| Substrate | Lewis Acid | Molar Ratio (Substrate:SOCl₂:Lewis Acid) | Product | Yield (%) |

|---|---|---|---|---|

| Anisole | AlCl₃ | 2:1:2 | Di(p-anisyl) sulfoxide | 88 |

| Anisole | FeCl₃ | 2:1:2 | Di(p-anisyl) sulfoxide | 80 |

| Thioanisole | AlCl₃ | 2:1:2 | Di(p-methylthiophenyl) sulfoxide | 85 |

| Thioanisole | FeCl₃ | 2:1:2 | Di(p-methylthiophenyl) sulfoxide | 71 |

| Toluene | AlCl₃ | 2:1:2 | Di(p-tolyl) sulfoxide | 85 |

Catalyst Reuse and Recyclability

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical synthesis. For the oxidation of sulfides to sulfoxides, several recyclable catalytic systems have been reported, which are applicable to the synthesis of this compound.

One such system utilizes poly(ethylene oxide) (PEO) coated sulfonated copper ferrite (B1171679) nanoparticles (CuFe₂O₄/PEO-SO₃H) as a magnetically recoverable, heterogeneous catalyst. nanochemres.org This nanocatalyst facilitates the selective oxidation of sulfides to sulfoxides using urea (B33335) hydrogen peroxide (UHP) in ethanol, a green solvent. The catalyst can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. nanochemres.org

Tantalum carbide has also been identified as a robust and reusable catalyst for the oxidation of sulfides to sulfoxides using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org Similarly, silica-based tungstate (B81510) catalysts have been employed for the selective oxidation of various sulfides at room temperature, offering good to excellent yields and easy recovery for reuse. organic-chemistry.org Another innovative approach involves a dendritic phosphomolybdate hybrid catalyst, which is inexpensive, stable, and easily recovered by simple filtration for reuse in subsequent reactions with no noticeable loss of activity. mdpi.com

| Recycle Run | Yield (%) |

|---|---|

| 1 | 99 |

| 2 | 99 |

| 3 | 98 |

| 4 | 98 |

| 5 | 97 |

Atom Economy and Waste Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The ideal reaction has a 100% atom economy, where all reactant atoms are converted into the product, generating no waste.

The synthesis of this compound is typically an oxidation reaction of didodecyl sulfide. The choice of oxidant is critical for maximizing atom economy. Using an oxidant like hydrogen peroxide (H₂O₂) is highly atom-economical because its only byproduct is water.

The reaction is as follows: C₂₄H₅₀S (Didodecyl sulfide) + H₂O₂ → C₂₄H₅₀SO (this compound) + H₂O

The atom economy can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of Didodecyl Sulfide (C₂₄H₅₀S) ≈ 370.74 g/mol

Molecular Weight of Hydrogen Peroxide (H₂O₂) ≈ 34.01 g/mol

Molecular Weight of this compound (C₂₄H₅₀SO) ≈ 386.74 g/mol

% Atom Economy = (386.74 / (370.74 + 34.01)) x 100 ≈ 95.5%

This high percentage indicates a very efficient reaction with minimal waste. In contrast, classical oxidants like m-chloroperoxybenzoic acid (mCPBA) exhibit poor atom economy, as a large portion of the reagent becomes a waste byproduct (m-chlorobenzoic acid). ucl.ac.uk Therefore, utilizing oxidants like H₂O₂ or even molecular oxygen (O₂), often in conjunction with a selective catalyst, is the preferred strategy for the synthesis of this compound to ensure high atom economy and minimize waste. nih.gov

| Oxidant | Byproduct | Theoretical Atom Economy (%) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | 95.5% |

| m-Chloroperoxybenzoic Acid (mCPBA) | m-Chlorobenzoic Acid | 67.8% |

| Sodium Periodate (NaIO₄) | Sodium Iodate (NaIO₃) | 64.0% |

Advanced Spectroscopic and Structural Characterization of Didodecyl Sulfoxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of didodecyl sulfoxide (B87167) in solution. By analyzing the chemical environments of protons and carbon atoms, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of didodecyl sulfoxide, the protons on the carbon atom adjacent to the sulfoxide group (α-protons) are the most deshielded due to the electron-withdrawing nature of the S=O bond. These typically appear as a multiplet in the downfield region of the aliphatic spectrum. The chemical shifts of the methylene (B1212753) (CH₂) groups along the dodecyl chains show a gradual upfield shift as their distance from the sulfoxide group increases. The terminal methyl (CH₃) protons are the most shielded and appear as a characteristic triplet in the most upfield region of the spectrum. The integration of these signals corresponds to the number of protons in each unique chemical environment.

| Protons | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

| α-CH₂ (adjacent to S=O) | 2.60 - 2.80 | m |

| β-CH₂ | 1.60 - 1.80 | m |

| (CH₂)₉ (bulk methylene) | 1.20 - 1.40 | m |

| CH₃ (terminal) | 0.80 - 0.95 | t |

| Data is illustrative and can vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides complementary information to the ¹H NMR data. The carbon atom directly bonded to the sulfoxide group (α-carbon) is significantly deshielded and appears at the lowest field among the aliphatic carbons. Similar to the proton spectrum, the chemical shifts of the other carbon atoms in the dodecyl chains generally decrease as they get further from the sulfoxide moiety. The terminal methyl carbon is the most shielded. For didodecyl sulfide (B99878), the precursor to the sulfoxide, the α-carbon appears at a different chemical shift, providing a clear marker for oxidation. chemicalbook.com

| Carbon Atom | Chemical Shift (δ) ppm (Typical Range) |

| α-C (adjacent to S=O) | 50.0 - 55.0 |

| β-C | 28.0 - 32.0 |

| Bulk Methylene Carbons | 22.0 - 30.0 |

| Terminal CH₃ Carbon | 13.0 - 15.0 |

| Data is illustrative and based on typical values for long-chain alkyl sulfoxides and related structures. semanticscholar.org |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, especially in complex molecules or mixtures, two-dimensional NMR techniques are indispensable. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. epfl.chemerypharma.com For this compound, COSY would show a cross-peak between the α-protons and the β-protons, and sequentially along the alkyl chain, helping to trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached. epfl.chemerypharma.com It allows for the direct assignment of carbon resonances based on the previously assigned proton signals. For instance, the proton signal assigned to the α-CH₂ group will show a correlation to the α-carbon signal in the HSQC spectrum.

Application of Chiral Lanthanide Shift Reagents for Configurational Assignment

Sulfoxides are chiral molecules, and determining their enantiomeric purity or absolute configuration is often a crucial aspect of their characterization. Chiral lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in a substrate molecule, such as the oxygen atom of the sulfoxide group. libretexts.orgacs.org This interaction induces large changes in the chemical shifts of the substrate's protons, and for a chiral substrate, the shifts induced in the two enantiomers are often different. researchgate.netnih.gov This results in the separation of signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov The magnitude and direction of the induced shifts can sometimes be correlated with the absolute configuration of the sulfoxide. acs.org

Vibrational Spectroscopy Investigations (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

Analysis of S=O Stretching Frequencies and Band Assignments

The most characteristic vibrational mode for a sulfoxide is the S=O stretching vibration. ustc.edu.cnresearchgate.net This band is typically strong in the infrared spectrum and appears in the region of 1000-1100 cm⁻¹. nih.govresearchgate.net The exact frequency of the S=O stretch is sensitive to the electronic and steric environment around the sulfoxide group. researchgate.netnih.gov For this compound, the long alkyl chains are primarily electron-donating, which tends to lower the S=O stretching frequency compared to sulfoxides with electron-withdrawing groups. The S=O stretch is also observable in the Raman spectrum. ustc.edu.cn The presence of a strong band in this region is a key indicator of the successful oxidation of didodecyl sulfide to this compound. Other significant bands in the FT-IR and Raman spectra of this compound include the C-H stretching vibrations of the methyl and methylene groups (typically in the 2800-3000 cm⁻¹ region) and various C-H bending and rocking modes at lower frequencies. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) (Typical Range) | Spectroscopy |

| S=O Stretch | 1000 - 1100 | FT-IR, Raman |

| C-H Stretch (CH₂, CH₃) | 2800 - 3000 | FT-IR, Raman |

| CH₂ Scissoring | 1450 - 1470 | FT-IR, Raman |

| CH₃ Bending | 1370 - 1380 | FT-IR |

| Data is illustrative and based on general values for long-chain alkyl sulfoxides. researchgate.netnih.govresearchgate.net |

Conformational Analysis via Characteristic Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the conformational analysis of this compound. The long, flexible dodecyl chains can adopt numerous conformations, and specific vibrational modes are particularly sensitive to these structural arrangements.

The analysis of the C-H stretching region (approximately 2800–3000 cm⁻¹) provides insight into the order and packing of the alkyl chains. The relative intensities of the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are indicative of the conformational state (e.g., gauche vs. trans) of the C-C bonds within the dodecyl chains. An increase in the intensity of methylene peaks relative to methyl peaks can suggest a higher degree of conformational order (more trans conformers), a phenomenon often observed in the study of long-chain surfactants and lipids. acs.org

A comprehensive conformational analysis often involves a combination of experimental spectroscopy and computational modeling, such as Density Functional Theory (DFT). rsc.org By calculating the theoretical vibrational spectra for different possible conformers, a more detailed assignment of the experimental FTIR and Raman spectra can be achieved, leading to a deeper understanding of the conformational landscape of this compound in various states. rsc.org

Table 1: Characteristic Vibrational Modes for Conformational Analysis of Dialkyl Sulfoxides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

| Asymmetric CH₃ Stretch | ~2962 | Alkyl chain terminus |

| Asymmetric CH₂ Stretch | ~2920 | Alkyl chain conformation |

| Symmetric CH₃ Stretch | ~2872 | Alkyl chain terminus |

| Symmetric CH₂ Stretch | ~2850 | Alkyl chain conformation |

| S=O Stretch | 1000–1100 | Sulfoxide group environment, conformation |

Note: Frequencies are approximate and can vary based on the specific molecular environment and physical state.

Electronic Spectroscopy (UV-Vis, Electronic Circular Dichroism)

Electronic spectroscopy probes the transitions between different electronic energy levels within the this compound molecule, providing information on the molecular orbitals and, for chiral variants, the absolute stereochemistry.

Electronic Transitions and Molecular Orbital Contributions

This compound, like other simple dialkyl sulfoxides, does not possess extensive chromophores, resulting in electronic absorptions primarily in the ultraviolet (UV) region. The UV-Vis spectrum is characterized by two main types of electronic transitions originating from the sulfoxide group. researchgate.netlibretexts.org

The first is a weak absorption corresponding to the n→π* transition. This involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen or sulfur atom to an antibonding π* orbital of the S=O bond. This transition is typically observed at longer wavelengths (around 220 nm) but has a low molar absorptivity (ε). semanticscholar.org

The second, more intense absorption is the π→π* transition, which occurs at shorter wavelengths (below 200 nm). This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the S=O double bond. researchgate.net

Molecular orbital (MO) calculations, often performed using DFT, are essential for a precise assignment of these transitions. rsc.orgglobal-sci.comresearchgate.net These calculations reveal the nature of the highest occupied molecular orbital (HOMO), which is typically associated with the non-bonding orbitals of the sulfoxide group, and the lowest unoccupied molecular orbital (LUMO), associated with the S=O π* antibonding orbital. The energy difference between these orbitals corresponds to the energy of the electronic transition.

Table 2: Typical Electronic Transitions in Dialkyl Sulfoxides

| Transition Type | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) | Involved Orbitals |

| n → π | ~220 | Low | HOMO (non-bonding) → LUMO (π) |

| π → π | < 200 | High | π (bonding) → π (antibonding) |

Note: Values are illustrative for simple dialkyl sulfoxides and can be influenced by solvent and substitution.

Chiroptical Properties and Absolute Configuration Determination

The sulfur atom in a sulfoxide is a stereocenter when the two alkyl groups attached to it are different, or, in the case of this compound, if isotopic labeling is used. wikipedia.orgwikipedia.org For a chiral sulfoxide, the enantiomers can be distinguished using chiroptical techniques like Electronic Circular Dichroism (ECD). encyclopedia.pub

ECD spectroscopy measures the differential absorption of left and right circularly polarized light. An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength. The resulting positive and negative bands, known as Cotton effects, are characteristic of the molecule's absolute configuration (R or S). rsc.org

The absolute configuration of chiral sulfoxides is reliably determined by comparing the experimental ECD spectrum with a theoretical spectrum predicted by quantum chemical calculations, most notably time-dependent DFT (TD-DFT). semanticscholar.orgresearchgate.netresearchgate.net The procedure involves:

Calculating the stable low-energy conformations of the molecule.

Computing the theoretical ECD spectrum for each conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Matching the sign and shape of the calculated spectrum to the experimental one.

This comparison allows for an unambiguous assignment of the absolute configuration of the chiral center. acs.orgresearchgate.net For sulfoxides, the electronic transitions centered around the sulfoxide chromophore give rise to the characteristic ECD signals used for this determination. nih.gov

X-ray Diffraction Studies of Crystalline Forms and Cocrystals

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. Both single-crystal and powder XRD techniques provide complementary information about the molecular geometry and bulk structure of this compound.

Single Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's structure, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is produced that can be mathematically resolved into a three-dimensional electron density map, from which the atomic positions are determined. nih.gov

While a specific crystal structure for this compound is not prominently reported, analysis of related sulfoxides like dimethyl sulfoxide (DMSO) provides expected geometric parameters. wikipedia.orgnih.gov The sulfur atom in a sulfoxide adopts a trigonal pyramidal geometry. wikipedia.org The S=O bond length is typically around 1.50-1.53 Å, and the C-S-C bond angle is approximately 97-100°. The long dodecyl chains would be expected to adopt an extended, all-trans conformation to facilitate efficient crystal packing, often arranged in layers.

Table 3: Representative Molecular Geometry Parameters for Dialkyl Sulfoxides from SC-XRD

| Parameter | Typical Value | Source Compound Example |

| S=O Bond Length | 1.5040 (10) Å | Dimethyl Sulfoxide nih.gov |

| S-C Bond Length | 1.783 (4) Å | Dimethyl Sulfoxide nih.gov |

| C-S-C Bond Angle | 97.73 (7)° | Dimethyl Sulfoxide nih.gov |

| O-S-C Bond Angle | 106.57 (4)° | Dimethyl Sulfoxide nih.gov |

Note: Data is from a redetermination of the DMSO crystal structure at 100 K.

Powder X-ray Diffraction for Bulk Crystalline Structure

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk, polycrystalline sample. libretexts.orgucmerced.edu Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint of the crystalline phase (or phases) present in the sample. unesp.br

PXRD is crucial for:

Phase Identification: Identifying the specific crystalline form of this compound.

Polymorphism Studies: Detecting the existence of different crystal polymorphs (different crystal structures of the same compound), which can have distinct physical properties. Studies on solvates of other molecules with DMSO show that polymorphism is a common phenomenon. nih.govacs.org

Cocrystal Characterization: Confirming the formation of new crystalline phases when this compound is co-crystallized with another molecule (a coformer). acs.org Sulfoxides are known to be effective co-crystal formers. acs.org

Purity Analysis: Assessing the crystalline purity of a bulk sample.

The PXRD pattern of this compound would be characterized by a series of peaks at specific diffraction angles (2θ). For long-chain molecules, a characteristic feature is often a set of intense peaks at low angles, which correspond to the long spacing of the layered structure formed by the alkyl chains. nih.gov

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry serves as a pivotal technique for the structural elucidation of this compound, providing definitive information on its molecular weight and characteristic fragmentation patterns. The method allows for the ionization of the molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the parent ion and its fragments, which reveals intricate details about its structure.

Under typical soft ionization techniques, such as Electrospray Ionization (ESI), this compound is readily observed as a protonated molecule, [M+H]⁺. Given the molecular formula of this compound, C₂₄H₅₀OS, its theoretical monoisotopic mass is 386.36 g/mol . Therefore, the protonated molecular ion is expected at an m/z of approximately 387.37. In ESI-MS, particularly in the presence of sodium salts, it is also common to observe the sodium adduct ion, [M+Na]⁺.

Electron Ionization (EI) mass spectrometry, a harder ionization technique, imparts more energy to the molecule, leading to extensive fragmentation. While the molecular ion peak (M⁺˙) may be observed, its intensity can be low due to the facile fragmentation of the long aliphatic chains. The fragmentation pathways of long-chain dialkyl sulfoxides are governed by several characteristic processes, including alpha-cleavage, beta-cleavage with hydrogen rearrangement, and rearrangements involving the sulfoxide oxygen.

Key fragmentation processes for aliphatic sulfoxides involve hydrogen migrations to the oxygen atom. scite.ai These rearrangements can precipitate the loss of an alkene or an alkenyl radical. scite.ai For this compound, a prevalent fragmentation pathway is the McLafferty-type rearrangement, which is a characteristic fragmentation for sulfoxides possessing a β-hydrogen atom. researchgate.net This involves the transfer of a hydrogen atom from one of the dodecyl chains to the sulfoxide oxygen via a six-membered transition state, followed by the elimination of a neutral alkene molecule (dodecene, C₁₂H₂₄).

Another significant fragmentation pathway is the cleavage of the carbon-sulfur bond. This can result in the formation of a dodecyl cation ([C₁₂H₂₅]⁺) or a dodecyl radical, with the charge retained on the sulfur-containing fragment. The loss of a hydroxyl radical (·OH) is also a documented fragmentation route for sulfoxides, arising from hydrogen rearrangement to the sulfinyl oxygen followed by cleavage. scite.airesearchgate.net Furthermore, the direct loss of an oxygen atom from the molecular ion can occur, which is a known fragmentation for sulfoxides.

The detailed analysis of these fragmentation patterns provides a veritable fingerprint for this compound, allowing for its unambiguous identification and differentiation from isomeric structures or related compounds.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment Formula | Ion/Fragment Name | Predicted m/z | Ionization Mode | Notes |

| [C₂₄H₅₀OS+H]⁺ | Protonated Molecular Ion | 387.37 | ESI | Expected base peak in soft ionization. |

| [C₂₄H₅₀OS+Na]⁺ | Sodiated Molecular Ion | 409.35 | ESI | Commonly observed adduct. |

| [C₂₄H₅₀OS]⁺˙ | Molecular Ion | 386.36 | EI | May be weak or absent in EI. |

| [C₁₂H₂₅SOH]⁺˙ | Dodecylsulfenic acid ion | 218.17 | EI | Result of C-S bond cleavage. |

| [C₁₂H₂₅]⁺ | Dodecyl cation | 169.26 | EI | Result of C-S bond cleavage. |

| [M-C₁₂H₂₄]⁺˙ | Ion from McLafferty rearrangement | 218.17 | EI | Loss of dodecene. |

| [M-OH]⁺ | Ion from hydroxyl loss | 369.36 | EI | Characteristic loss for sulfoxides. scite.ai |

| [M-O]⁺˙ | Ion from oxygen loss | 370.36 | EI | Characteristic loss for sulfoxides. |

Coordination Chemistry of Didodecyl Sulfoxide

Ligand Behavior and Binding Modes with Metal Ions

Didodecyl sulfoxide's behavior as a ligand is complex, with its primary binding modes involving either the sulfur or the oxygen atom of the sulfinyl group. This leads to the phenomenon of linkage isomerism, where complexes with the same chemical formula can exist as different structural isomers depending on the atom to which the metal is bonded. wikipedia.org

Analysis of S-Coordination vs. O-Coordination Preferences

The preference for S-coordination versus O-coordination in sulfoxide (B87167) complexes is a well-studied area, with the hard and soft acids and bases (HSAB) theory providing a general framework for understanding these interactions. alfa-chemistry.comstackexchange.com

O-Coordination: Generally, "hard" metal ions, which are characterized by high charge density and are less polarizable, tend to coordinate with the "hard" oxygen donor atom of the sulfoxide ligand. stackexchange.com This is the more common bonding mode, particularly for first-row transition metals. wikipedia.org The coordination through the oxygen atom results in a lengthening and weakening of the S-O bond. researchgate.net Infrared spectroscopy is a key tool for distinguishing between these modes, as O-coordination leads to a decrease in the S=O stretching frequency compared to the free ligand. researchgate.net

S-Coordination: Conversely, "soft" metal ions, which are more polarizable and have lower charge density, show a preference for coordinating with the "soft" sulfur donor atom. alfa-chemistry.comstackexchange.com This mode of bonding is more frequently observed with heavier transition metals, such as ruthenium(II). wikipedia.org S-coordination leads to a strengthening of the S=O bond, which is reflected in an increase in its stretching frequency in the infrared spectrum. researchgate.net

DFT calculations have provided deeper insights into these preferences, showing that for 3d transition metals, S-bound isomers can be more stable due to a more favorable balance of electrostatic and orbital interactions that compensate for Pauli repulsion. researchgate.net In contrast, O-bound isomers can be destabilized by large reorganization energies required to achieve the bonding geometry. researchgate.net

Table 1: General Coordination Preferences of Sulfoxides with Metal Ions

| Metal Ion Type | Preferred Coordination Atom | Rationale (HSAB Theory) |

| Hard (e.g., Cr(III), Fe(III), Co(III)) | Oxygen | Hard acid prefers hard base |

| Soft (e.g., Ru(II), Rh(I), Pt(II)) | Sulfur | Soft acid prefers soft base |

| Borderline (e.g., Fe(II), Co(II), Ni(II)) | Can be O- or S-coordinated | Dependent on other factors |

Formation and Stability of Metal Complexes

The formation of stable complexes between this compound and metal ions is a critical aspect of its coordination chemistry, with applications in areas like catalysis and materials science. researchgate.netrsc.org The stability of these complexes is governed by both thermodynamic and kinetic factors. vpscience.org

Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, often quantified by the formation constant (β). dalalinstitute.com A high formation constant indicates a stable complex. dalalinstitute.com Kinetic stability, on the other hand, describes the rate at which a complex undergoes ligand exchange reactions. vpscience.org Complexes can be either labile (undergoing rapid ligand exchange) or inert (exchanging ligands slowly). vpscience.org

Complexation with Transition Metal Ions

This compound, like other sulfoxides, readily forms complexes with a wide range of transition metal ions. alfa-chemistry.com The stoichiometry of these complexes is often found to be 1:1 (metal:ligand). researchgate.net The geometry of the resulting complex is influenced by the coordination number and the electronic configuration of the metal ion. Common geometries include tetrahedral, square planar, and octahedral. researchgate.netuomustansiriyah.edu.iq

The stability of these complexes generally increases with the increasing charge on the central metal ion. dalalinstitute.com For divalent metal ions of the first transition series, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II). dalalinstitute.com This trend is largely independent of the specific ligand used. dalalinstitute.com

Table 2: Examples of Transition Metal Complexes with Sulfoxide Ligands

| Metal Ion | Example Complex Formula | Coordination Geometry |

| Ruthenium(II) | cis-Dichlorotetrakis(dimethylsulfoxide)ruthenium(II) | Octahedral |

| Rhodium(III) | [Rh(dmso)₆]³⁺ | Octahedral |

| Copper(II) | [Cu(Ph₂SO)₄]²⁺ | Square Planar |

Note: dmso = dimethyl sulfoxide, Ph₂SO = diphenyl sulfoxide. These are used as representative examples of sulfoxide ligands.

Coordination with Lanthanide and Actinide Series Elements

The coordination chemistry of this compound extends to the f-block elements, the lanthanides and actinides. diva-portal.org These elements are typically hard acids and therefore are expected to favor coordination through the oxygen atom of the sulfoxide ligand. nou.edu.ng The chemistry of lanthanides is dominated by the +3 oxidation state, and their chemical properties show a gradual change across the series due to the lanthanide contraction—a steady decrease in ionic radii with increasing atomic number. alchemyst.co.uk This contraction can lead to small but significant differences in the stability and solubility of their complexes. alchemyst.co.uk

The complexation of lanthanide and actinide ions with various ligands is crucial for processes such as nuclear fuel reprocessing, where the selective separation of these chemically similar elements is a significant challenge. researchgate.net N,O-hybrid donor ligands are being actively investigated for their potential to selectively extract actinides over lanthanides. researchgate.net The stability of lanthanide complexes can be influenced by temperature and the presence of other ligands or counter-ions in the coordination sphere. osti.gov

Mechanistic Studies of Metal-Sulfoxide Interactions

Mechanistic studies provide a deeper understanding of the processes involved in the formation and reactions of metal-sulfoxide complexes. The interaction between a metal and a sulfoxide ligand can be complex, involving not just the initial coordination but also subsequent reactions. mmu.ac.uk

Isotopic labeling experiments have been instrumental in elucidating the mechanisms of reactions involving sulfoxides. For instance, in certain oxidation reactions, diphenyl sulfoxide has been shown to act as both the oxidant and the source of the oxygen atom, proceeding through the formation of oxodisulfonium (S-O-S) dication intermediates. nih.gov These studies have also revealed the potential for oxygen-exchange reactions between sulfoxide intermediates, suggesting that the stereochemical outcome of some reactions may be under thermodynamic control. nih.gov

The interaction between metal-filled d-orbitals and the lone pair of electrons on the sulfur atom can lead to the generation of thiyl radicals, which can initiate further reactions. mmu.ac.uk Understanding these mechanistic pathways is crucial for designing more effective metal deactivators and catalysts. mmu.ac.uk The performance of such systems often depends on a delicate balance between the antioxidant and metal-complexing functions of the ligand. mmu.ac.uk

Ligand Exchange Kinetics and Thermodynamics

The exchange of ligands in a metal complex is a fundamental reaction in coordination chemistry, with its rate and equilibrium position governed by kinetic and thermodynamic factors, respectively.

Kinetics

Ligand exchange reactions typically proceed via associative, dissociative, or interchange mechanisms. solubilityofthings.com For a ligand as sterically demanding as this compound, a dissociative mechanism is highly probable. solubilityofthings.com In this pathway, the rate-determining step is the departure of a ligand from the metal's coordination sphere to form a lower-coordination intermediate, which is then rapidly attacked by the incoming ligand. solubilityofthings.com The large steric bulk of the two dodecyl chains would significantly inhibit any mechanism that requires the formation of a more crowded, higher-coordination transition state, as seen in the associative pathway. solubilityofthings.com

Studies on other bulky sulfoxide complexes have shown that ligand dissociation is often the rate-determining step in substitution reactions, characterized by largely positive entropies of activation (ΔS‡), which is consistent with a dissociative pathway. researchgate.net The rate of exchange for this compound would be expected to be considerably slower than that for smaller sulfoxides like dimethyl sulfoxide (DMSO) due to these pronounced steric effects.

Thermodynamics

The thermodynamic stability of a this compound complex is determined by the Gibbs free energy change (ΔG) of the complexation reaction. This is governed by the balance between the enthalpy change (ΔH), which relates to bond formation, and the entropy change (ΔS). gcnayanangal.com

The formation of a metal-didodecyl sulfoxide bond is an exothermic process (negative ΔH), releasing energy. However, the coordination of such a large ligand leads to a significant loss of translational and rotational freedom for the ligand, resulting in a negative entropy change (unfavorable ΔS). researchgate.net Furthermore, the non-polar dodecyl chains would have a strong tendency to avoid polar, aqueous environments, which could provide an additional thermodynamic driving force for complexation in such media through hydrophobic effects.

To illustrate the interplay of thermodynamic parameters, the following table shows data for the complexation of silver(I) with various amines in different solvents. Although not directly involving this compound, it demonstrates how ligand structure and solvent properties influence stability, enthalpy, and entropy.

Table 1. Thermodynamic Parameters for Ag(I) Complex Formation with Amines in Different Solvents at 298.15 K

| Ligand | Solvent | log K₁ | ΔG°₁ (kJ/mol) | ΔH°₁ (kJ/mol) | TΔS°₁ (kJ/mol) |

|---|---|---|---|---|---|

| n-butylamine | DMSO | 6.57 | -37.5 | -50.5 | -13.0 |

| n-butylamine | Acetonitrile | 7.70 | -44.0 | -62.8 | -18.8 |

| diethylamine | DMSO | 5.50 | -31.4 | -45.7 | -14.3 |

| diethylamine | Acetonitrile | 6.20 | -35.4 | -57.8 | -22.4 |

This table illustrates how ligand structure (primary vs. secondary amine) and solvent affect the stability (log K₁) and the enthalpic (ΔH°) and entropic (TΔS°) contributions. A similar interplay of factors would govern the complexation of this compound. Data compiled from multiple sources. uniud.it

Influence of Steric and Electronic Factors on Complexation

Both steric and electronic factors inherent to the this compound ligand profoundly influence its complexation behavior.

Steric Factors

The most significant characteristic of this compound is its immense steric bulk. The two long, flexible C₁₂H₂₅ chains create a sterically crowded environment around the donor atoms (S and O). researchgate.net This has several major consequences:

Lower Coordination Numbers: The ligand's bulk will likely prevent the formation of complexes with high coordination numbers. For instance, while a metal ion might form a hexacoordinate complex like [M(DMSO)₆]ⁿ⁺, the analogous [M((C₁₂H₂₅)₂SO)₆]ⁿ⁺ complex would be highly improbable due to severe steric clashes between the dodecyl chains. soton.ac.uk It is more likely to form complexes with coordination numbers of four or less.

Ligand Cone Angle: The Tolman cone angle is a useful concept for quantifying the steric bulk of a ligand. While typically used for phosphines, a similar concept can be applied here. The cone angle for this compound would be very large, physically limiting the space available for other ligands to bind to the metal center.

Kinetic Inertness: As mentioned, steric hindrance slows down substitution reactions, imparting a degree of kinetic stability to the complexes that do form. solubilityofthings.com

Electronic Factors

The electronic nature of the sulfinyl group is modulated by the attached alkyl groups.

Inductive Effect: The two dodecyl groups are electron-donating via the inductive effect (+I). This effect increases the electron density on the sulfoxide group, particularly on the oxygen atom. researchgate.net This enhanced basicity of the oxygen makes this compound a potentially stronger O-donor ligand for hard metal ions (e.g., Ln³⁺, Ti⁴⁺) compared to sulfoxides with less electron-donating substituents. researchgate.net

Donor Atom Preference: Like other sulfoxides, this compound is an ambidentate ligand. wikipedia.org It will coordinate via the oxygen atom to hard Lewis acids and via the sulfur atom to soft Lewis acids (e.g., Pt²⁺, Pd²⁺, Rh⁺), following the principles of Hard and Soft Acids and Bases (HSAB) theory. uzh.chacs.org The electronic effect of the alkyl chains primarily enhances the hardness of the oxygen donor, with a lesser impact on the soft sulfur donor. researchgate.net

Impact of this compound Coordination on Metal Center Geometry and Electronic Structure

The coordination of a bulky and electronically distinct ligand like this compound directly alters the geometry and electronic properties of the metal center.

Metal Center Geometry

The immense steric pressure exerted by the dodecyl chains can enforce unusual or distorted coordination geometries. nih.gov While metal ions have preferred geometries (e.g., octahedral for Co³⁺, square planar for Pt²⁺), a bulky ligand set can override these preferences. nih.govwikipedia.org For example, the coordination of two this compound ligands to a metal that typically favors a square-planar geometry might force a tetrahedral arrangement to minimize steric repulsion between the alkyl chains. nih.gov In complexes with multiple ligands, significant distortions from ideal bond angles would be expected. This steric influence is a key tool in "crystal engineering" and the synthesis of low-coordinate metal complexes that can mimic the active sites of metalloenzymes. researchgate.netbeilstein-journals.org

Electronic Structure and Spectroscopic Signatures

The mode of coordination—through sulfur or oxygen—has a distinct effect on the electronic structure of the metal and can be readily identified using spectroscopic techniques, particularly infrared (IR) spectroscopy.

O-Coordination: When this compound binds through its oxygen atom, electron density is drawn from the S=O bond towards the metal. This weakens the S=O bond, causing a decrease in its stretching frequency (ν(SO)) in the IR spectrum compared to the free ligand. This mode is typical for harder metal ions. wikipedia.org

S-Coordination: When coordination occurs through the sulfur atom, it is often accompanied by π-backbonding from the metal's d-orbitals into the orbitals of the sulfoxide. This interaction increases the double-bond character of the S=O bond, leading to an increase in the ν(SO) stretching frequency. This mode is favored by softer, electron-rich metals. acs.orgwikipedia.org

The table below summarizes the typical shifts in the S=O stretching frequency for dimethyl sulfoxide (DMSO) upon coordination to various metals, illustrating the diagnostic power of this technique. A similar trend would be expected for this compound.

Table 2. Representative Infrared S=O Stretching Frequencies (ν(SO)) for Coordinated Sulfoxides

| Compound | Coordination Mode | ν(SO) (cm⁻¹) | Shift from Free DMSO (ca. 1055 cm⁻¹) |

|---|---|---|---|

| Free DMSO | - | ~1055 | - |

| Co(DMSO)₆₂ | O-bonded | 955 | ~ -100 |

| [RhCl₃(DMSO)₃] | S-bonded (2), O-bonded (1) | 1117, 1130, 932 | ~ +60 to +75, ~ -123 |

| cis-[PtCl₂(DMSO)₂] | S-bonded | 1155 | ~ +100 |

| [RuCl₂(DMSO)₄] | S-bonded (3), O-bonded (1) | 1115, 1095, 1060, 928 | ~ +60, +40, +5, ~ -127 |

This table shows the characteristic shifts in the S=O stretching frequency upon O- or S-coordination for the model ligand DMSO. This compound would exhibit analogous shifts, allowing determination of its binding mode. Data compiled from multiple sources. wikipedia.org

The electronic properties of the metal center, such as its redox potential, are also tuned by the coordination of sulfoxide ligands. The strong σ-donation from an O-bound sulfoxide would stabilize higher oxidation states, while the π-accepting capability of an S-bound sulfoxide would stabilize lower oxidation states.

Didodecyl Sulfoxide in Solvent Extraction and Chemical Separation Processes

Fundamental Mechanisms of Solute Extraction

Solvent extraction, or liquid-liquid extraction, is a method used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. vinanhatrang.com The transfer of a solute from one phase to the other is driven by the principle of "like dissolves like," where solutes partition into the phase with which they have a higher affinity. vinanhatrang.com The effectiveness of this process hinges on the choice of solvent and the specific chemical interactions between the solvent and the solute.

Liquid-liquid phase separation (LLPS) is a biophysical phenomenon that involves the sequestration of molecules to carry out various functions. nih.gov This process leads to the formation of membraneless chambers containing RNA and protein. nih.gov The interactions between RNA-RNA and RNA-protein are crucial in LLPS. nih.gov

Didodecyl sulfoxide (B87167) acts as a phase transfer catalyst, facilitating the movement of solutes across the boundary of two immiscible liquids. acs.org Its amphiphilic nature, with a hydrophilic sulfoxide head and long hydrophobic dodecyl tails, allows it to interact with both polar and nonpolar molecules. In a typical extraction scenario, the sulfoxide group can coordinate with metal ions or other polar solutes in the aqueous phase, while the long alkyl chains ensure its solubility in the organic phase. This dual interaction effectively encapsulates the target solute, shuttling it from the aqueous phase into the organic phase. This mechanism is particularly useful for extracting metal ions, which are often highly hydrated and thus have low solubility in organic solvents. nih.gov The formation of a hydrophobic complex between the didodecyl sulfoxide and the metal ion overcomes this solubility barrier. nih.gov

The efficiency of a solvent extraction process is described by its equilibrium and kinetic parameters. The distribution coefficient (D) is a key equilibrium parameter, representing the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. utwente.nl A high distribution coefficient indicates a more effective extraction.

Kinetic studies focus on the rate at which this equilibrium is reached. The extraction process can be modeled using kinetic equations, such as the reversible first-order kinetic model, to determine rate constants. nih.gov For instance, studies on the extraction of various compounds have shown that the process often follows a pattern of rapid initial extraction followed by a slower approach to equilibrium. nih.gov Factors like temperature can significantly influence these kinetic parameters, with higher temperatures generally leading to faster extraction rates. nih.govnih.gov The activation energy, which can be determined using the Arrhenius relationship, provides insight into the temperature sensitivity of the extraction process. nih.gov

Role of this compound in Liquid-Liquid Phase Transfer Phenomena

Applications in Selective Metal Ion Separation

The ability of this compound to selectively bind with certain metal ions makes it a valuable tool in hydrometallurgy and nuclear waste reprocessing. nih.govresearchgate.net Its selectivity is based on the specific coordination chemistry between the sulfoxide's oxygen atom and the target metal ion. wikipedia.org

This compound and structurally similar extractants like diglycolamides have demonstrated effectiveness in the extraction of trivalent minor actinides (such as americium and curium) and rare earth elements from acidic solutions. researchgate.nethbni.ac.inhbni.ac.in These elements are often found together in spent nuclear fuel and pose a long-term radiological hazard. hbni.ac.in Their separation is a critical step in partitioning and transmutation strategies aimed at reducing the radiotoxicity of nuclear waste.

Research has shown that diglycolamides with longer alkyl chains, such as N,N,N',N'-tetradodecyldiglycolamide (TDdDGA), exhibit a lower tendency to form a third phase during extraction, which is an undesirable phenomenon that complicates the separation process. hbni.ac.in In continuous counter-current experiments using mixer-settler extractors, a solution of 0.1 M TDdDGA in n-dodecane has been shown to effectively extract minor actinides and rare earth elements from a nitric acid feed. researchgate.net Subsequent back-extraction with dilute nitric acid allows for the recovery of these valuable elements. researchgate.net For example, over 98% of Americium and Curium, and over 99% of Lanthanum and Neodymium were recovered in such processes. researchgate.net

Recovery of Minor Actinides and Rare Earth Elements with TDdDGA

| Element | Percentage Recovered in MA-RE Fraction researchgate.net |

|---|---|

| Americium (Am) | >98% |

| Curium (Cm) | >98% |

| Yttrium (Y) | 94.0% |

| Lanthanum (La) | 99.9% |

| Neodymium (Nd) | 99.9% |

| Europium (Eu) | 86.9% |

While most solvent extraction processes involve an aqueous phase, non-aqueous solvent extraction is an emerging field with potential advantages. nih.gov In such systems, both the feed and the extractant phases are organic solvents. The separation is based on the differential partitioning of solutes between two immiscible or partially miscible organic phases.

The use of surfactants and other additives can enhance separation efficiency in non-aqueous capillary electrophoresis (NACE), a technique related to liquid-liquid extraction. researchgate.net For example, the addition of sodium dodecyl sulfate (B86663) (SDS) has been shown to improve the separation of certain classes of compounds. researchgate.net While direct studies on this compound in purely non-aqueous metal separation are less common, the principles suggest its potential utility. The choice of organic solvents and the presence of co-solvents would play a critical role in modulating the extraction behavior by influencing the stability of the metal-extractant complexes. nih.gov

Extraction of Specific Metal Cations, Including Minor Actinides and Rare Earth Elements

Influence of Solvent Properties and Co-solvents on Extraction Performance

The performance of this compound as an extractant is not solely dependent on its own properties but is also significantly influenced by the solvent system in which it is employed. researchgate.netui.ac.id The choice of diluent (the organic solvent in which the extractant is dissolved) and the addition of co-solvents can have a profound impact on extraction efficiency and selectivity.

The addition of a co-solvent can increase the yield of the desired product. icm.edu.pl For example, adding a co-solvent at a concentration of 5% (m/m) can increase the raffinate yield by 12.8% (m/m), and a 10% (m/m) addition can lead to a 22.5% (m/m) increase. icm.edu.pl However, this increase in yield may come at the cost of reduced quality of the extracted product. icm.edu.pl

Effect of Co-solvent Addition on Raffinate Yield

| Co-solvent Addition (% m/m) | Increase in Raffinate Yield (% m/m) icm.edu.pl |

|---|---|

| 5 | 12.8 |

| 10 | 22.5 |

In the context of metal extraction, the diluent can affect the aggregation behavior of the extractant molecules, which in turn influences the extraction mechanism and the potential for third-phase formation. hbni.ac.in The use of co-solvents can also modify the solvation of the metal ions and the extractant-metal complex, thereby altering the extraction equilibrium. utwente.nl For example, in some systems, the addition of a co-solvent is necessary to prevent the formation of a third phase and to ensure a clean separation.

Synergistic and Antagonistic Effects of Mixed Solvent Systems

In solvent extraction, the use of a single extractant may not always provide optimal separation efficiency or selectivity. Mixed solvent systems, containing two or more different extractants, are often employed to enhance the extraction process through synergistic effects. Synergism occurs when the extraction capability of the mixture is greater than the sum of the extraction capabilities of the individual components. scribd.com Conversely, an antagonistic effect is observed when the mixture's extraction efficiency is lower than the sum of its parts. researchgate.net

This compound, as a neutral or solvating extractant, can participate in synergistic systems, typically in combination with an acidic extractant, such as a chelating agent or an organophosphorus acid. semanticscholar.org The fundamental mechanism of this synergism involves the neutral sulfoxide molecule displacing residual water molecules from the coordination sphere of the metal-acidic extractant complex. scribd.com This displacement increases the organophilicity (hydrophobicity) of the extracted species, making it more soluble in the organic diluent and thereby increasing the distribution ratio of the metal ion. scribd.cominformahealthcare.com

The general equilibrium for a synergistic extraction involving a metal ion (Mⁿ⁺), an acidic extractant (HA), and a neutral synergist like this compound (S) can be represented as: Mⁿ⁺(aq) + nHA(org) + mS(org) ⇌ MAn·mS(org) + nH⁺(aq)

Research on various dialkyl sulfoxides demonstrates this principle. For instance, studies on the extraction of gold from alkaline cyanide solutions using dibutyl sulfoxide showed a significant synergistic effect when mixed with n-octanol. While n-octanol alone had no extraction ability for gold, its combination with dibutyl sulfoxide markedly increased the extraction percentage. researchgate.net Similarly, synergistic effects have been reported for the extraction of uranium and thorium using mixtures of organophosphorus acids like Cyanex 272 and neutral extractants such as dioctyl sulfoxide (DOSO). researchgate.net

The table below summarizes the potential effects observed in mixed solvent systems containing a dialkyl sulfoxide.

| Effect Type | Description | Typical Combination Example | Potential Mechanism |

| Synergism | The combined extraction is greater than the sum of individual extractions. | Acidic Extractant (e.g., Organophosphorus Acid) + Neutral Extractant (this compound) | The neutral extractant displaces water from the primary metal complex, increasing its hydrophobicity. scribd.com |

| Antagonism | The combined extraction is less than the sum of individual extractions. | High concentration of neutral extractant with an acidic extractant. | Formation of associations (e.g., hydrogen bonds) between the extractants reduces their activity. researchgate.net |

Optimization of Solvent-Extractant Compositions

To achieve maximum efficiency and selectivity in a chemical separation process, the composition of the solvent-extractant system must be carefully optimized. For a system involving this compound, several key parameters are typically investigated to determine the optimal operating conditions. researchgate.net

Key Optimization Parameters:

Extractant Concentration: The concentration of this compound in the organic diluent directly influences the extraction capacity. Initially, increasing the concentration generally leads to a higher distribution ratio for the target metal ion. However, beyond an optimal point, the viscosity of the organic phase may increase, leading to poor phase disengagement, or antagonistic effects may arise.

Diluent Type: The choice of diluent (the organic solvent in which the extractant is dissolved) is crucial. Common diluents include aliphatic hydrocarbons (like kerosene (B1165875) or n-dodecane) and aromatic hydrocarbons (like toluene). The diluent affects the solubility of the extractant and the extracted complex, influencing extraction efficiency and phase stability. The nonpolar nature of the dodecyl chains in this compound generally ensures good solubility in common nonpolar organic diluents.

Aqueous Phase Acidity (pH): When this compound is used synergistically with an acidic extractant, the pH of the aqueous phase is a critical parameter. The extraction efficiency of many metals with such systems is highly pH-dependent, often showing a sharp increase over a narrow pH range.

Temperature: Temperature can affect the extraction equilibrium, kinetics, and the stability of the extracted complex. While some systems show enhanced extraction at higher temperatures, others may be exothermic, with efficiency decreasing as temperature rises. researchgate.net